molecular formula C16H28O2 B132326 trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid CAS No. 65355-32-0

trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid

Cat. No.: B132326
CAS No.: 65355-32-0
M. Wt: 252.39 g/mol
InChI Key: JXPGQFKJNKWDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4’-Propyl-(1,1’-bicyclohexyl)-4-carboxylic Acid: It is characterized by the presence of a bicyclohexyl ring system with a propyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-Propyl-(1,1’-bicyclohexyl)-4-carboxylic Acid typically involves the reaction of appropriate bicyclohexyl derivatives with propyl groups under controlled conditions. One common method involves the use of Grignard reagents to introduce the propyl group, followed by oxidation to form the carboxylic acid. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: trans-4’-Propyl-(1,1’-bicyclohexyl)-4-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylates, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Chemistry: In chemistry, trans-4’-Propyl-(1,1’-bicyclohexyl)-4-carboxylic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: Its ability to interact with biological molecules could make it a candidate for further research in medicinal chemistry .

Industry: In the industrial sector, this compound may be used in the production of advanced materials, including polymers and liquid crystals. Its stability and reactivity make it suitable for various applications in material science .

Mechanism of Action

The mechanism by which trans-4’-Propyl-(1,1’-bicyclohexyl)-4-carboxylic Acid exerts its effects is primarily through its functional groups. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the propyl group can influence the compound’s hydrophobicity and overall molecular conformation. These interactions can affect the compound’s reactivity and binding affinity with other molecules .

Comparison with Similar Compounds

Uniqueness: What sets trans-4’-Propyl-(1,1’-bicyclohexyl)-4-carboxylic Acid apart from these similar compounds is the presence of the carboxylic acid functional group. This group imparts unique chemical properties, such as the ability to form carboxylate salts and esters, which can be exploited in various chemical reactions and applications .

Properties

IUPAC Name

4-(4-propylcyclohexyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h12-15H,2-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPGQFKJNKWDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401173830, DTXSID501184006
Record name [1,1′-Bicyclohexyl]-4-carboxylic acid, 4′-propyl-, (cis,trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trans,trans)-4′-Propyl[1,1′-bicyclohexyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501184006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171337-48-7, 65355-32-0
Record name [1,1′-Bicyclohexyl]-4-carboxylic acid, 4′-propyl-, (cis,trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trans,trans)-4′-Propyl[1,1′-bicyclohexyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501184006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, (cis,trans)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.746
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-trans-(4-trans-Propylcyclohexyl)-cyclohexancarbonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.546
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

On the other hand, 50 g of 4-propyl-4'-cyanobicyclohexane was dissolved in 50 ml of C2H5OH, and 25 g of KOH and 15 ml of water was added to the resulting solution, after which the resulting mixture was refluxed for 8 hours and poured into dilute hydrochloric acid, and then the acidic solution was extracted with (C2H5)2O and the (C2H5)2O was distilled off. The residue was recrystallized from benzene to obtain 4-propyl-4'-bicyclohexanecarboxylic acid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid
Reactant of Route 4
trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid
Reactant of Route 6
trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid
Customer
Q & A

Q1: What is the role of trans-4'-propyl-(1,1'-bicyclohexyl)-4-carboxylic acid in the synthesis of the liquid crystal compound?

A1: this compound serves as a crucial starting material in the multi-step synthesis of the target liquid crystal, 1,2-difluoro-[2-(trans,trans-4′-propylbicyclohexyl)ethyl]benzene. The synthesis involves reacting this compound with 3,4-difluorobenzyl bromide, followed by a series of reduction, esterification, Grignard reaction, and ultimately a coupling reaction using Li2CuCl4 as a catalyst []. The trans-4'-propyl-(1,1'-bicyclohexyl) moiety becomes a key structural component of the final liquid crystal molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.